molecular formula C10H9BF6O3 B14023619 (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid

(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14023619
M. Wt: 301.98 g/mol
InChI Key: HJSJXLJYPYEZNR-UHFFFAOYSA-N
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Description

(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is a substituted phenylboronic acid derivative characterized by:

  • Ethoxy group at the 2-position of the phenyl ring.
  • Two trifluoromethyl (-CF₃) groups at the 3- and 5-positions.
  • A boronic acid (-B(OH)₂) group at the 1-position.

This compound combines electron-withdrawing trifluoromethyl groups and an electron-donating ethoxy group, creating a unique electronic profile. Such features influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and solubility in organic solvents.

Properties

Molecular Formula

C10H9BF6O3

Molecular Weight

301.98 g/mol

IUPAC Name

[2-ethoxy-3,5-bis(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C10H9BF6O3/c1-2-20-8-6(10(15,16)17)3-5(9(12,13)14)4-7(8)11(18)19/h3-4,18-19H,2H2,1H3

InChI Key

HJSJXLJYPYEZNR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC)C(F)(F)F)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Synthesis via Lithiation and Boronation

This classical approach involves the selective lithiation of the aromatic ring followed by quenching with a boron electrophile such as trimethyl borate. The process typically proceeds as follows:

  • Step 1: Directed ortho-lithiation
    The starting material is 1-bromo-2-ethoxy-3,5-bis(trifluoromethyl)benzene. Treatment with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C) induces lithiation at the boron substitution site.

  • Step 2: Boronation
    The lithiated intermediate is reacted with trimethyl borate (B(OMe)3) to introduce the boronic ester functionality.

  • Step 3: Hydrolysis
    Acidic work-up hydrolyzes the boronic ester to the corresponding boronic acid.

Advantages:

  • High regioselectivity due to directed lithiation.
  • Good yields with proper temperature control.

Challenges:

  • Sensitive to moisture and air; requires anhydrous conditions.
  • The presence of electron-withdrawing trifluoromethyl groups can affect lithiation efficiency.

Copper-Mediated Coupling Followed by Borylation

As reported in related quinolone diarylether syntheses, copper-mediated coupling of aryl halides with phenols or boronic acids can be used to construct complex diaryl ethers, which can then be converted to boronic acids by palladium-catalyzed borylation:

  • Step 1: Copper-mediated coupling
    Aryl bromide is coupled with 4-trifluoromethoxyphenyl boronic acid or phenol derivatives using copper(I) iodide, picolinic acid, and potassium phosphate as base.

  • Step 2: Palladium-catalyzed borylation
    The resulting bromo diarylether undergoes borylation with bis(pinacolato)diboron and potassium acetate to afford the boronic ester.

  • Step 3: Hydrolysis to boronic acid
    The boronic ester is hydrolyzed to the boronic acid under acidic conditions.

This method is more indirect but useful for preparing boronic acids with complex substitution patterns.

Data Table: Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Lithiation + Boronation n-BuLi, B(OMe)3, acidic hydrolysis High regioselectivity Moisture sensitive, low temp req. 60–80
Pd-Catalyzed Borylation Pd(dppf)Cl2, B2pin2, KOAc/K2CO3, mild temp Mild, scalable, functional group tolerant Expensive catalyst, side products possible 70–90
Cu-Mediated Coupling + Borylation CuI, picolinic acid, K3PO4; then Pd-catalyzed borylation Suitable for complex molecules Multi-step, longer reaction time 50–75

Research Findings and Optimization Notes

  • The presence of electron-withdrawing trifluoromethyl groups at the 3 and 5 positions stabilizes the aromatic ring but can reduce the reactivity of the aryl halide towards lithiation and palladium-catalyzed borylation, necessitating careful optimization of reaction conditions such as temperature and catalyst loading.

  • The ethoxy group at the 2-position directs lithiation ortho to itself, favoring regioselective introduction of the boronic acid.

  • Hydrolysis of boronate esters to boronic acids is typically achieved using aqueous acidic conditions (e.g., dilute HCl), but care must be taken to avoid degradation of sensitive substituents.

  • Transition metal-catalyzed methods are preferred for large-scale synthesis due to operational simplicity and higher yields.

  • Purification is commonly performed by recrystallization or chromatography, with the final product characterized by NMR, mass spectrometry, and elemental analysis to confirm purity and structure.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely employed in palladium-catalyzed Suzuki-Miyaura couplings to construct biaryl systems. Its electron-deficient aromatic ring facilitates transmetalation, a key step in the catalytic cycle .

Key Examples:

SubstrateCatalyst SystemConditionsYieldProduct ApplicationSource
3,9-Dibromo-indenofluorenedionePd(0)/Na₂CO₃/TolueneReflux, 12h, Ar60%Organic semiconductor materials
4-BromoacetophenonePd(OAc)₂/K₃PO₄/EtOH-TolueneMicrowave, 125°C, 20min70%Pharmaceutical intermediates

Mechanistic Notes :

  • The trifluoromethyl groups lower the electron density of the boronic acid, accelerating transmetalation by stabilizing the transition state .

  • Reactions often require phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance efficiency .

Boronate Ester Formation

The compound reacts with diols or polyols to form stable boronate esters, critical for protecting-group strategies and sensor development.

Reaction Profile:

General Equation :
Ar B OH 2+2HO R OHAr B OR 2+2H2O\text{Ar B OH }_2+2\text{HO R OH}\rightarrow \text{Ar B OR }_2+2\text{H}_2\text{O}

Conditions :

  • Solvent: Tetrahydrofuran (THF) or DMF

  • Temperature: 25–60°C

  • Additives: Molecular sieves (to remove water)

Applications :

  • Synthesis of benzodioxaborinine intermediates for chromene derivatives .

  • Reversible covalent binding in carbohydrate sensing.

Fluorination Reactions

The boronic acid participates in electrophilic fluorination using reagents like Selectfluor™, leveraging its electron-deficient aromatic ring.

Example:

Reagents : Selectfluor™ (1.2 eq), CH₃CN/H₂O (4:1)
Conditions : RT, 6h
Yield : 85%
Product : 2-Ethoxy-3,5-bis(trifluoromethyl)fluorobenzene

Mechanism :

  • Oxidation of boron to generate a boronate triflate intermediate.

  • Nucleophilic attack by fluoride ion at the aromatic carbon.

Optimized System:

  • Co-catalyst : Diphenylphosphinic acid (20 mol%)

  • Solvent : Toluene, anhydrous

  • Yield : Up to 92% for chromene derivatives

Key Advantage : The ethoxy group moderates steric hindrance while maintaining electron deficiency, enabling efficient activation of enone electrophiles .

Stability and Reactivity Trends

  • Hydrolysis Resistance : The trifluoromethyl groups reduce hydrolysis rates compared to non-fluorinated analogs (t₁/₂ > 48h in pH 7 buffer).

  • Thermal Stability : Decomposes above 200°C, making it suitable for high-temperature reactions like microwave-assisted couplings .

Comparative Reactivity in Cross-Couplings

A study comparing arylboronic acids demonstrated enhanced reactivity for electron-poor derivatives :

Boronic AcidRelative Reactivity (vs. PhB(OH)₂)
4-CF₃-C₆H₄B(OH)₂1.8×
3,5-(CF₃)₂-C₆H₃B(OH)₂ (this compound)3.2×

This reactivity enables the use of milder conditions (e.g., lower catalyst loading) in couplings .

Limitations and Side Reactions

  • Protodeboronation : Occurs under strongly acidic conditions (pH < 3), limiting use in protic media.

  • Ortho-Effect : The ethoxy group at the 2-position can sterically hinder coupling with bulky aryl halides, reducing yields by 15–20% compared to para-substituted analogs .

Mechanism of Action

The mechanism of action of (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural distinctions between the target compound and related boronic acids:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups
(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid 2-OCH₂CH₃; 3,5-CF₃ C₁₀H₉BF₆O₃ 316.0 (calculated) -B(OH)₂, -OCH₂CH₃, -CF₃
[3,5-Bis(trifluoromethyl)phenyl]boronic acid 3,5-CF₃ C₈H₅BF₆O₂ 257.93 -B(OH)₂, -CF₃
[2,6-Bis(trifluoromethyl)phenyl]boronic acid 2,6-CF₃ C₈H₅BF₆O₂ 257.93 -B(OH)₂, -CF₃
(4-((Diphenylmethylene)amino)-3,5-diisopropylphenyl)boronic acid 3,5-(CH(CH₃)₂); 4-N=CPh₂ C₂₅H₂₈BNO₂ 385.31 -B(OH)₂, -N=CPh₂, -CH(CH₃)₂

Key Observations :

  • Steric Effects: The 2-ethoxy group may impose moderate steric hindrance, though less than bulky substituents like diisopropyl or diphenylmethyleneamino groups in .
  • Isomerism : The 2,6-bis(trifluoromethyl) isomer exhibits distinct regiochemical properties, which could alter reactivity in cross-coupling reactions.

Reactivity in Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura reactions are highly sensitive to boronic acid electronic and steric properties.

Compound Reaction Efficiency Notable Conditions Application Example
[3,5-Bis(trifluoromethyl)phenyl]boronic acid High yield (63–85%) Microwave-assisted coupling Synthesis of azulene derivatives
Target compound Expected moderate Likely requires optimized base/palladium catalyst due to ethoxy group Potential use in drug intermediates
[2,6-Bis(trifluoromethyl)phenyl]boronic acid Unreported Similar to 3,5-isomer but regioselectivity differences Specialty chemical synthesis

Insights :

  • The 3,5-bis(trifluoromethyl) analog demonstrates robust reactivity in Suzuki couplings, achieving 63% yield in azulene synthesis under standard conditions .
  • The target compound’s ethoxy group may slow transmetalation steps due to electron donation, necessitating tailored conditions (e.g., stronger bases like Cs₂CO₃ or elevated temperatures).

Solubility and Stability

  • Solubility: Trifluoromethyl groups enhance lipophilicity, favoring solubility in non-polar solvents.
  • Stability : Boronic acids with electron-withdrawing groups (e.g., -CF₃) are generally more stable due to reduced boronate hydrolysis. The ethoxy group may slightly counteract this stabilization, though the net effect remains favorable .

Biological Activity

(2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an ethoxy group and two trifluoromethyl groups attached to a phenylboronic acid structure. This configuration is believed to enhance its biological activity due to the electron-withdrawing nature of the trifluoromethyl groups, which can influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids, including derivatives like this compound. The compound has shown promising results against various microorganisms.

In Vitro Studies

In vitro tests conducted on different bacterial strains revealed the following Minimum Inhibitory Concentration (MIC) values:

MicroorganismMIC (µg/mL)
Escherichia coli8.0
Bacillus cereus4.0
Candida albicans16.0
Aspergillus niger12.0

These results indicate that this compound exhibits moderate antibacterial activity, particularly against Bacillus cereus, which has a lower MIC compared to other tested organisms .

Anticancer Activity

The anticancer potential of this compound has also been investigated through various assays on human cancer cell lines. The compound's efficacy was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%.

Cancer Cell Line Studies

The following IC50 values were obtained from studies on selected cancer cell lines:

Cell LineIC50 (µM)
A54922.4
HCT11617.8
PC344.4
HePG212.4

These findings suggest that this compound has significant anticancer activity, particularly against HCT116 and HePG2 cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cellular processes such as protein synthesis and cell division. The presence of trifluoromethyl groups may enhance binding affinity to target proteins, leading to increased potency .

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial properties of various phenylboronic acids demonstrated that those with trifluoromethyl substitutions exhibited enhanced activity against E. coli and Bacillus cereus. The study concluded that structural modifications significantly impact antimicrobial efficacy .
  • Anticancer Potential : Another research effort focused on the anticancer properties of boronic acids found that those with specific substituents showed improved inhibition of cell proliferation in several cancer lines compared to traditional chemotherapeutics like Doxorubicin .

Q & A

Q. What are the key structural and spectroscopic characteristics of (2-Ethoxy-3,5-bis(trifluoromethyl)phenyl)boronic acid?

The compound’s structure is characterized by a boronic acid group at the phenyl ring position 1, with ethoxy and two trifluoromethyl groups at positions 2, 3, and 5. Key spectroscopic data includes:

  • ¹⁷O NMR : Used to confirm boron-oxygen bonding patterns and solvation effects .
  • DFT calculations : Validate the optimized geometry and electronic properties, such as bond angles and electron density distribution .
  • SMILES notation : OB(O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F for precise structural representation .

Q. How can researchers ensure purity during synthesis?

  • Chromatographic methods : Use HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier to achieve retention times <2 minutes for impurity separation .
  • Mass spectrometry : LC-MS/MS detects impurities (e.g., carboxy phenyl boronic acid) at sub-ppm levels using transitions like m/z 243 [M+H-C₄H₉OCO]⁺ .

Advanced Research Questions

Q. What computational approaches predict solvation behavior in organic solvents?

  • Free energy of solvation : Calculated via DFT for solvents like chloroform, acetone, and water. The trifluoromethyl groups reduce polarity, favoring solubility in non-polar solvents (ΔG ~ -2.5 kcal/mol in chloroform) .
  • Conformational analysis : Molecular dynamics simulations reveal stable dihedral angles (~120°) between ethoxy and boronic acid groups .

Q. How does the trifluoromethyl group influence cross-coupling reactivity?

  • Electron-withdrawing effects : The -CF₃ groups enhance electrophilicity at the boron center, accelerating Suzuki-Miyaura reactions. Kinetic studies show rate constants (k) 3–5× higher than non-fluorinated analogs .
  • Steric considerations : Bulkier substituents may require Pd catalysts with larger ligands (e.g., SPhos) to prevent deactivation .

Q. What methods quantify genotoxic impurities in pharmaceutical intermediates?

  • LC-MS/MS validation : Follow ICH guidelines for linearity (R² >0.99), LOQ (0.1 ppm), and accuracy (95–105%). Use isotopically labeled internal standards for matrix correction .
  • Mutagenicity alerts : Computational tools like Derek Nexus predict impurity risks based on structural motifs (e.g., boronic acid dimerization) .

Q. Can this compound act as a ligand in frustrated Lewis pair (FLP) systems?

  • Lewis acidity assessment : The Gutmann-Beckett method assigns acceptor numbers (AN) >80, comparable to B(C₆F₅)₃, enabling small-molecule activation (e.g., H₂ splitting) .
  • FLP design : Pair with sterically hindered bases (e.g., 2,2,6,6-tetramethylpiperidine) to achieve catalytic hydrogenation of imines .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How to address them?

  • Contradiction : Some studies report high aqueous solubility due to boronic acid hydration, while others note limited solubility from CF₃ hydrophobicity .
  • Resolution : Solubility is pH-dependent. At pH >8, boronic acid deprotonation increases water solubility (~50 mg/mL), while neutral pH favors organic solvents (e.g., THF, ~20 mg/mL) .

Divergent catalytic performance in cross-coupling reactions

  • Issue : Variable yields (40–90%) reported for aryl halide couplings .
  • Root cause : Trace moisture deactivates Pd catalysts. Use rigorous drying protocols (e.g., molecular sieves in THF) and inert atmospheres to stabilize intermediates .

Methodological Recommendations

  • Synthetic optimization : Employ microwave-assisted synthesis (100°C, 30 min) to reduce side products from boronic acid decomposition .
  • Stability testing : Monitor boronic acid dimerization via ¹¹B NMR; add pinacol (1:1 molar ratio) to stabilize the monomeric form during storage .

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